molecular formula C5H3BrO2 B1610270 4-Bromo-2H-pyran-2-one CAS No. 505097-65-4

4-Bromo-2H-pyran-2-one

Cat. No.: B1610270
CAS No.: 505097-65-4
M. Wt: 174.98 g/mol
InChI Key: KHEABNLTWKPDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2H-pyran-2-one is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and one bromine atom attached to the second carbon. This compound is part of the broader class of pyran derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method is the reaction of 2H-pyran-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2H-pyran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups attached to the pyran ring .

Mechanism of Action

The mechanism of action of 4-Bromo-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the pyran ring can undergo nucleophilic attacks. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-bromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEABNLTWKPDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462236
Record name 4-BROMO-PYRAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505097-65-4
Record name 4-BROMO-PYRAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-2H-pyran-2-one
Reactant of Route 3
Reactant of Route 3
4-Bromo-2H-pyran-2-one
Reactant of Route 4
Reactant of Route 4
4-Bromo-2H-pyran-2-one
Reactant of Route 5
4-Bromo-2H-pyran-2-one
Reactant of Route 6
4-Bromo-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.